molecular formula C9H10Cl2N2 B13538377 (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine

(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine

Cat. No.: B13538377
M. Wt: 217.09 g/mol
InChI Key: GKRLTNPQEXGKTK-UHFFFAOYSA-N
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Description

(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is a chemical compound with the molecular formula C9H10Cl2N2 It is characterized by a cyclopropyl group attached to a methanamine moiety, which is further connected to a dichloropyridinyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine typically involves the following steps:

    Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.

    Attachment to the Pyridinyl Ring: The dichloropyridinyl ring can be synthesized through chlorination reactions of pyridine derivatives.

    Coupling Reaction: The final step involves coupling the cyclopropyl group with the dichloropyridinyl ring using appropriate amination reactions, often facilitated by catalysts such as palladium or copper.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity, often employing advanced techniques such as high-pressure reactors and automated synthesis systems.

Types of Reactions:

    Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the chlorinated positions of the pyridinyl ring, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.

    Substitution: Sodium methoxide, potassium tert-butoxide; often carried out in polar aprotic solvents like dimethyl sulfoxide.

Major Products:

    Oxidation: Formation of corresponding N-oxides or carboxylic acids.

    Reduction: Conversion to amines or alcohols.

    Substitution: Introduction of various functional groups such as alkoxy or amino groups.

Scientific Research Applications

(1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a candidate for drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The dichloropyridinyl ring can engage in hydrogen bonding and hydrophobic interactions, while the cyclopropyl group may enhance binding affinity through steric effects. These interactions can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

    (1-(4,6-Dichloropyridin-3-yl)propan-1-one): Similar structure but with a propanone group instead of a methanamine.

    Cyclopropyl(4,6-dichloropyridin-3-yl)methanone: Contains a methanone group instead of a methanamine.

Uniqueness: (1-(4,6-Dichloropyridin-3-yl)cyclopropyl)methanamine is unique due to the presence of both the cyclopropyl and methanamine groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

[1-(4,6-dichloropyridin-3-yl)cyclopropyl]methanamine

InChI

InChI=1S/C9H10Cl2N2/c10-7-3-8(11)13-4-6(7)9(5-12)1-2-9/h3-4H,1-2,5,12H2

InChI Key

GKRLTNPQEXGKTK-UHFFFAOYSA-N

Canonical SMILES

C1CC1(CN)C2=CN=C(C=C2Cl)Cl

Origin of Product

United States

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